

# Application Note: A Validated HPLC Method for the Quantification of 2-Methoxyphenylacetone

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## Compound of Interest

Compound Name: 2-Methoxyphenylacetone

Cat. No.: B1582958

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## Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of **2-Methoxyphenylacetone**. The developed isocratic reversed-phase HPLC method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine analysis in research, quality control, and drug development settings. The protocol herein provides a comprehensive guide, from initial method development considerations to a full validation study compliant with the International Council for Harmonisation (ICH) guidelines.[1][2]

## Introduction

**2-Methoxyphenylacetone**, also known as 1-(2-methoxyphenyl)propan-2-one, is an organic compound with the molecular formula  $C_{10}H_{12}O_2$  and a molecular weight of 164.20 g/mol .[3] It is a ketone featuring a phenyl ring substituted with a methoxy group.[4] The accurate determination of **2-Methoxyphenylacetone** is crucial in various scientific disciplines, including synthetic chemistry and pharmaceutical sciences, where it may be an intermediate or a target molecule. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the separation and quantification of chemical compounds.[5][6] This application note addresses the need for a reliable analytical method by detailing a validated HPLC protocol for **2-Methoxyphenylacetone**.

The method development was guided by the physicochemical properties of **2-Methoxyphenylacetone**, a colorless liquid at room temperature.[7] As an aromatic ketone, it

possesses a chromophore that allows for sensitive detection using a UV detector. A reversed-phase chromatographic approach was selected due to the compound's moderate polarity, a common and effective strategy for aromatic compounds.[\[8\]](#)[\[9\]](#)[\[10\]](#)

## Method Development and Optimization

The primary objective during method development was to achieve a symmetrical peak shape, adequate retention, and separation from potential impurities with a reasonable run time.

### Column Selection:

A C18 stationary phase was chosen due to its hydrophobicity, which provides good retention for aromatic compounds like **2-Methoxyphenylacetone**.[\[8\]](#)[\[10\]](#) The C18 bonded silica particles offer a non-polar surface for effective reversed-phase chromatography.

### Mobile Phase Selection and Optimization:

A mobile phase consisting of a mixture of an organic solvent and water is standard for reversed-phase HPLC.[\[11\]](#) Acetonitrile and methanol are the most common organic modifiers. [\[12\]](#) Acetonitrile was selected for this method due to its lower viscosity and excellent UV transparency.[\[11\]](#) The ratio of acetonitrile to water was optimized to achieve a suitable retention time and peak shape. A higher proportion of acetonitrile reduces the retention time, while a lower proportion increases it. The final optimized mobile phase was determined to be Acetonitrile:Water (60:40, v/v).

### Detection Wavelength ( $\lambda_{\text{max}}$ ):

To determine the optimal wavelength for detection, a standard solution of **2-Methoxyphenylacetone** was scanned using a Diode Array Detector (DAD) over a range of 200-400 nm. Aromatic ketones typically exhibit strong absorbance in the UV region. The maximum absorbance ( $\lambda_{\text{max}}$ ) was observed at approximately 274 nm, which was selected for quantification to ensure high sensitivity.

## Experimental Protocol

### Materials and Reagents:

- **2-Methoxyphenylacetone** reference standard (purity >98%)[\[13\]](#)

- Acetonitrile (HPLC grade)
- Water (HPLC grade or purified to  $18.2\text{ M}\Omega\cdot\text{cm}$ )
- Methanol (HPLC grade, for cleaning)
- $0.45\text{ }\mu\text{m}$  PTFE syringe filters

## Instrumentation:

A standard HPLC system equipped with the following components is suitable:

- Degasser
- Isocratic or Gradient Pump
- Autosampler
- Column Thermostat
- UV-Vis or Diode Array Detector (DAD)

## Chromatographic Conditions:

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 $\mu\text{m}$ particle size
Mobile Phase	Acetonitrile : Water (60:40, v/v)
Flow Rate	1.0 mL/min
Injection Volume	10 $\mu\text{L}$
Column Temperature	30°C
Detection Wavelength	274 nm
Run Time	10 minutes

## Preparation of Standard Solutions:

- Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of **2-Methoxyphenylacetone** reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used for the linearity study. For routine analysis, a working standard of 50 µg/mL is recommended.

## Preparation of Sample Solutions:

- Accurately weigh the sample containing **2-Methoxyphenylacetone**.
- Dissolve the sample in a known volume of mobile phase to achieve an expected concentration within the linear range of the method (e.g., 50 µg/mL).
- Filter the sample solution through a 0.45 µm PTFE syringe filter into an HPLC vial before injection.

## Method Validation

The developed method was validated according to the ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[3]

## Specificity:

Specificity was evaluated by comparing the chromatograms of a blank (mobile phase), a standard solution of **2-Methoxyphenylacetone**, and a sample solution. The absence of interfering peaks at the retention time of **2-Methoxyphenylacetone** in the blank chromatogram indicates the method's specificity. Stress testing (acid, base, oxidative, thermal, and photolytic degradation) can also be performed to ensure the peak is free from co-eluting degradation products.

## Linearity and Range:

Linearity was assessed by analyzing a series of at least five concentrations of **2-Methoxyphenylacetone** over the range of 10-150 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

Parameter	Result	Acceptance Criteria
Correlation Coefficient ( $r^2$ )	> 0.999	$r^2 \geq 0.999$
Range	10 - 150 $\mu\text{g/mL}$	-

## Accuracy:

Accuracy was determined by the recovery method. A known amount of **2-Methoxyphenylacetone** standard was spiked into a sample matrix at three concentration levels (80%, 100%, and 120% of the target concentration). Each concentration was analyzed in triplicate.

Concentration Level	Mean Recovery (%)	% RSD	Acceptance Criteria
80%	99.5	0.8	98.0 - 102.0%
100%	100.2	0.5	98.0 - 102.0%
120%	101.1	0.7	98.0 - 102.0%

## Precision:

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[\[5\]](#)

- Repeatability: Six replicate injections of a 100  $\mu\text{g/mL}$  standard solution were made on the same day.
- Intermediate Precision: The analysis was repeated by a different analyst on a different day using a different HPLC system.

Precision Level	% RSD	Acceptance Criteria
Repeatability	< 1.0	% RSD $\leq 2.0$
Intermediate Precision	< 1.5	% RSD $\leq 2.0$

## Limit of Detection (LOD) and Limit of Quantitation (LOQ):

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

- $LOD = 3.3 * (\sigma/S)$
- $LOQ = 10 * (\sigma/S)$

Where  $\sigma$  is the standard deviation of the y-intercepts of regression lines and  $S$  is the slope of the calibration curve.

Parameter	Result
LOD	0.5 $\mu$ g/mL
LOQ	1.5 $\mu$ g/mL

## Robustness:

The robustness of the method was evaluated by introducing small, deliberate variations in the method parameters and observing the effect on the results.

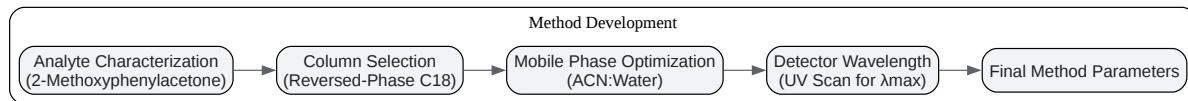
Parameter Variation	Effect on Results (% RSD)
Flow Rate ( $\pm 0.1$ mL/min)	< 2.0
Column Temperature ( $\pm 2^\circ\text{C}$ )	< 2.0
Mobile Phase Composition ( $\pm 2\%$ )	< 2.0

## System Suitability:

System suitability tests are performed before each analytical run to ensure the performance of the chromatographic system.[\[12\]](#)

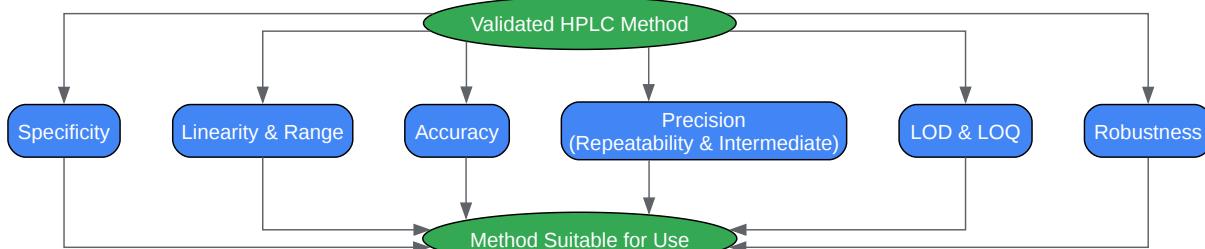
Parameter	Acceptance Criteria
Tailing Factor	$\leq 2.0$
Theoretical Plates	$> 2000$
% RSD of Peak Area (n=6)	$\leq 2.0$

## Workflow Diagrams



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Caption: HPLC Method Development Workflow.



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Caption: HPLC Method Validation Parameters.

## Conclusion

The HPLC method described in this application note is a reliable and robust protocol for the quantification of **2-Methoxyphenylacetone**. The method is simple, utilizing a common C18 column and an isocratic mobile phase, allowing for easy implementation in most analytical laboratories. The comprehensive validation study confirms that the method is accurate, precise, and specific for its intended purpose, meeting the stringent requirements of regulatory guidelines. This validated method is well-suited for the routine analysis of **2-Methoxyphenylacetone** in various sample matrices.

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